![molecular formula C19H16O2 B2842444 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde CAS No. 662159-46-8](/img/structure/B2842444.png)
2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde” is an organic compound that contains a carbonyl group. The carbonyl group is bonded to at least one hydrogen atom, which classifies it as an aldehyde . The compound also contains a naphthalene ring, a benzyl group, and a methyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde involves the reaction of substituted naphthalene derivatives, having hydroxyl and carbonyl groups, with propargyl bromide in the presence of K2CO3 base .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a naphthalene ring with a carbonyl group at the 1-position and a 3-methylbenzyl group attached via an oxygen atom at the 2-position .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that “this compound” would undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación
Fluorescent Detection Applications
- Naphthalene derivatives, closely related to "2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde," have been used in fluorescent detection. For instance, naphthalene-2,3-dicarbaldehyde (NDA) reacts with cyanide to yield unique crystalline products, indicating potential applications in fluorescent detection of specific compounds (McGill et al., 2005).
Synthesis of Novel Compounds
- Naphthopyranoisoxazoles and naphthopyranoisoxazolines have been synthesized from compounds similar to "this compound," showcasing the versatility of naphthalene derivatives in organic synthesis (Liaskopoulos et al., 2008).
Chiral Catalyst Applications
- Certain naphthalene derivatives have shown potential as chiral catalysts in organic reactions. For example, 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, structurally similar to the compound , has been a potent chiral catalyst in addition reactions (Huang et al., 2007).
Material Science Applications
- In the field of material science, naphthalene derivatives have been used to synthesize optically active oligonaphthalenes, which are crucial in developing advanced materials (Tsubaki et al., 2003).
Photophysical Characterization
- Studies have also explored the photophysical properties of organotin compounds derived from Schiff bases, indicating the relevance of naphthalene derivatives in the development of organic light-emitting diodes (García-López et al., 2014).
Selective Oxidation Processes
- Research has demonstrated the selective oxidation of various alkylaromatic compounds, including naphthalene derivatives, to aromatic aldehydes and carboxylic acids, highlighting potential applications in chemical synthesis (Fraga-Dubreuil et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-14-5-4-6-15(11-14)13-21-19-10-9-16-7-2-3-8-17(16)18(19)12-20/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDZGDSONUFWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=CC=CC=C3C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

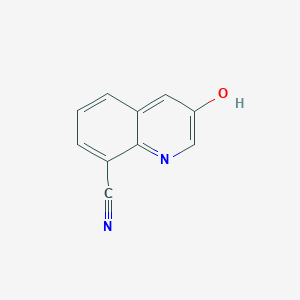
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)
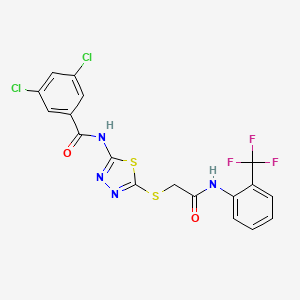
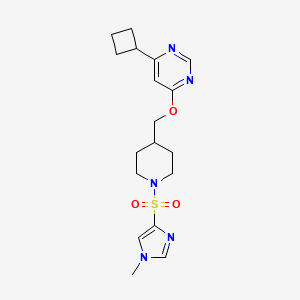
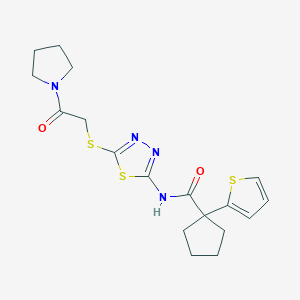
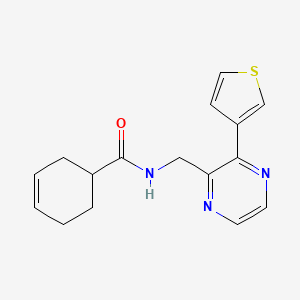
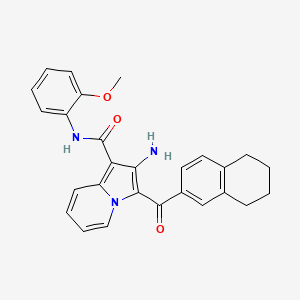
![4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2842373.png)
![N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide](/img/structure/B2842374.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2842377.png)

![N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2842382.png)
![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842383.png)
